3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
Description
3-(4-Chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a fused thiazoloquinazolinone core. Key structural elements include:
- Thioxo group at position 1, contributing to electron-deficient properties.
- 3-Fluorobenzyl group at position 4, influencing steric and electronic interactions.
Properties
CAS No. |
866867-45-0 |
|---|---|
Molecular Formula |
C23H14ClFN2OS2 |
Molecular Weight |
452.95 |
IUPAC Name |
3-(4-chlorophenyl)-4-[(3-fluorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H14ClFN2OS2/c24-16-10-8-15(9-11-16)20-21-26(13-14-4-3-5-17(25)12-14)22(28)18-6-1-2-7-19(18)27(21)23(29)30-20/h1-12H,13H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)Cl)CC5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 506.024 g/mol. The compound features a thiazole ring fused with a quinazoline moiety, which is known to contribute to various biological activities.
Overview
Recent studies have highlighted the anticancer potential of thiazoloquinazolinones, including the compound . These compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects on human cancer cell lines (A549 lung cancer, SK-MEL-2 skin cancer, and HCT-116 colon cancer), the compound exhibited notable inhibitory activity. The half-maximal inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating a potent anticancer effect .
- Mechanistic Insights : The mechanism of action appears to involve the induction of apoptosis through activation of caspases and modulation of cell cycle progression. Specifically, compounds similar to this compound have been shown to inhibit ERK1/2 signaling pathways, leading to cell cycle arrest in the G1 phase .
Overview
The antimicrobial properties of thiazoloquinazolinones have also been extensively studied. These compounds exhibit broad-spectrum activity against various bacterial strains.
Research Findings
- Microbial Inhibition : In comparative studies against standard antibiotics such as ciprofloxacin, the thiazoloquinazolinone derivatives demonstrated significant antimicrobial activity. Specifically, certain derivatives showed effectiveness against Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl rings significantly influences the antimicrobial potency. For instance, modifications in halogen substituents (like chlorine and fluorine) have been correlated with enhanced microbial inhibition .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of thiazoloquinazoline derivatives, including 3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one, as promising anticancer agents. A study demonstrated that compounds in this class exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
- Study Focus : Investigating the cytotoxic effects on melanoma cells.
- Findings : The compound showed significant inhibition of cell growth and induced apoptosis, suggesting its potential as a therapeutic agent for melanoma treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their ability to inhibit bacterial growth, making them suitable candidates for developing new antibiotics.
Case Study: Antibacterial Screening
- Study Focus : Assessing antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited notable antibacterial activity, particularly against resistant strains, indicating its potential use in treating bacterial infections .
Enzyme Inhibition
Another area of application is the inhibition of specific enzymes relevant to disease processes. For instance, some derivatives have been studied for their inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway, which is essential for DNA synthesis and repair.
Case Study: DHFR Inhibition
- Study Focus : Synthesis and screening of thiazole hybrids for DHFR inhibition.
- Findings : Certain derivatives showed promising inhibitory activity against DHFR, suggesting their potential as antifolate agents in cancer therapy .
Material Science Applications
Beyond biological applications, thiazoloquinazoline derivatives are being explored in material science for their unique electronic properties. These compounds can be utilized in the development of organic semiconductors and photovoltaic devices due to their ability to form stable charge-transfer complexes.
Research Insights
- Focus : Exploring electronic properties for material applications.
- Findings : The compound's structural features facilitate charge transfer, making it a candidate for further research in organic electronics .
Synthetic Methodologies
The synthesis of this compound involves several methodologies that enhance its yield and purity. Techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times while improving product yields.
Synthesis Overview
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
a) Thiazolo[3,4-a]quinazolinone Derivatives
- Target Compound vs. 3-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl] Analog (C746-0680) :
- logP : 6.35 (C746-0680) vs. estimated ~6.5 for the target compound (similar lipophilicity).
- Hydrogen Bond Acceptors : 5 in both compounds, suggesting comparable solubility challenges.
b) Imidazo[1,5-a]quinazolinone Derivatives
- 3a-(4-Chlorophenyl)-1-thioxo-tetrahydroimidazoquinazolinone: Core Difference: Imidazo ring fused to quinazolinone (vs. thiazolo in the target). Tautomerism: Exists in thioacetamide form, confirmed by DFT-NMR analysis (), whereas the target compound’s thioxo group is fixed.
Substituent Effects on Bioactivity
a) Electron-Withdrawing vs. Electron-Donating Groups
b) Antimicrobial Activity ():
- Thiazolo[3,4-a]quinazolinones with cyanoacetamide side chains showed moderate activity against S. aureus and C. albicans.
- The target compound’s bioactivity remains uncharacterized in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
